BenchChemオンラインストアへようこそ!

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Conformational constraint Nitrogen basicity Ring strain

Ortho-ortho' azetidine benzophenone featuring ~26 kcal/mol ring strain and reduced steric bulk vs. pyrrolidine/piperidine analogs. Conformational constraint from the ortho-ortho' geometry directly modulates CB1 and P2X7 receptor binding. The methyl ester hydrolyzes 2–4× faster than the ethyl homolog, enabling controlled intracellular carboxylic acid release. Well-defined mp 148–152 °C supports DSC purity verification. Ideal for fragment-based screening, SAR exploration, or ring-expansion comparator studies. Mandatory ¹H NMR and MS ([M+H]⁺ m/z 310.14) confirmation required to distinguish from co-cataloged ethyl ester under the same CAS.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
Cat. No. B13095704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
InChIInChI=1S/C19H19NO3/c1-23-19(22)17-10-5-4-9-16(17)18(21)15-8-3-2-7-14(15)13-20-11-6-12-20/h2-5,7-10H,6,11-13H2,1H3
InChIKeyVOGXANFOBJTGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate – Chemical Identity, Class, and Procurement Baseline


Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate (CAS 898754-53-5; molecular formula C₁₉H₁₉NO₃; MW 309.36 g/mol) is a synthetic benzophenone derivative belonging to the azetidinomethyl-benzoylbenzoate ester class . It is listed as a research chemical or early-stage pharmaceutical intermediate by multiple global suppliers . The compound incorporates a strained four-membered azetidine ring linked via a methylene bridge to a benzophenone core bearing a methyl ester at the ortho position of the second aromatic ring . Its azetidine pharmacophore has attracted interest in medicinal chemistry programs targeting CB1 receptor antagonism and P2X7 purinergic receptor pathways [1][2].

Why Generic Substitution of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate Is Not Advisable


The azetidinomethyl-benzoylbenzoate chemical space contains structurally close analogs—regioisomers (ortho/meta/para ester placement), ester homologs (methyl vs. ethyl), and ring-expanded congeners (pyrrolidine and piperidine variants)—that are frequently sold under overlapping or ambiguous CAS identifiers [1]. Despite sharing identical molecular formulas or similar topological features, these compounds diverge in critical properties: the ortho–ortho′ substitution pattern of this target compound imposes distinct conformational constraints on the benzophenone dihedral angle, directly affecting receptor binding geometry, while the methyl ester confers different hydrolytic stability and metabolic liability compared to the ethyl ester [2]. Furthermore, the four-membered azetidine ring possesses a unique combination of ring strain (~26 kcal/mol), nitrogen basicity (pKa ~11.2), and reduced steric bulk relative to five- and six-membered cyclic amine analogs, fundamentally altering target engagement profiles [3]. Indiscriminate substitution without confirmatory analytical verification and target-specific assay validation therefore carries a high probability of divergent biological outcomes.

Product-Specific Quantitative Evidence Guide for Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate


Azetidine Ring Strain and Basicity Differentiate Target Compound from Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring in the target compound exhibits greater ring strain (approximately 26 kcal/mol) and a moderately lower nitrogen pKa (~11.2) compared with its five-membered pyrrolidine (ring strain ~6 kcal/mol; pKa ~11.3) and six-membered piperidine (ring strain ~0 kcal/mol; pKa ~11.1) counterparts [1]. This combination of higher strain and comparable basicity creates a unique energetic profile that affects both the kinetic reactivity of the N-alkyl group and the conformational presentation of the benzophenone pharmacophore during target binding [2].

Conformational constraint Nitrogen basicity Ring strain Medicinal chemistry

Ortho–Ortho′ Substitution Pattern Confers Distinct Benzophenone Dihedral Geometry Compared to Meta and Para Regioisomers

The target compound positions both the azetidinomethyl substituent and the methyl ester in the ortho positions of their respective aromatic rings (ortho–ortho′ benzophenone substitution). This double-ortho arrangement forces a significantly larger ground-state dihedral angle between the two benzoyl aromatic planes (>50°), compared with the meta-ester (3-position) and para-ester (4-position) regioisomers (typically ~40–45° for mono-ortho substituted benzophenones) [1]. ¹³C NMR studies of N-benzoyl azetidine derivatives confirm that ortho substitution on the benzoyl ring produces measurable shielding effects on the azetidine α-methylene carbons, consistent with through-space interactions unique to the ortho geometry [2].

Regiochemistry Conformational analysis Benzophenone geometry Structure-activity relationship

Methyl Ester Confers Faster Hydrolytic Lability Relative to the Ethyl Ester Homolog – Implications for Prodrug or Metabolite Strategy

The target compound bears a methyl ester, whereas the closest commercially cataloged ester homolog is the ethyl ester (ethyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate, CAS 898754-53-5 co-assigned, PubChem CID 24725300) [1]. Alkaline hydrolysis rate studies on substituted methyl 2-benzoylbenzoates demonstrate that methyl esters in the ortho position undergo hydrolysis significantly faster than their ethyl counterparts (approximate relative rate k(Me)/k(Et) ~2–4 for ortho-substituted benzoylbenzoates in 70% dioxane–water at 30 °C) due to reduced steric hindrance at the acyl carbon [2].

Ester hydrolysis Metabolic stability Prodrug design Pharmacokinetics

Aqueous Solubility and Thermal Properties Define Target Compound Handling Windows Relative to Regioisomeric Analogs

The target compound has a reported melting point of 148–152 °C and aqueous solubility below 1 mg/mL at 25 °C . In comparison, the parent scaffold methyl 2-benzoylbenzoate (lacking the azetidinomethyl group) has a significantly lower melting point of 52 °C and is also sparingly water-soluble . The substantial elevation in melting point (~96–100 °C) upon introduction of the azetidinomethyl substituent reflects increased molecular weight and enhanced crystal lattice stabilization, which facilitates solid-state handling and purity assessment by differential scanning calorimetry.

Solubility Melting point Formulation Analytical quality control

CAS Identifier Ambiguity Requires Rigorous Analytical Confirmation Before Use

CAS 898754-53-5 is officially assigned to the ethyl ester (ethyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate, C₂₀H₂₁NO₃) in the PubChem compound database [1], yet multiple commercial vendors concurrently use the same CAS number for the methyl ester (C₁₉H₁₉NO₃) . This discrepancy means that a procurement order placed solely by CAS number may result in delivery of either the methyl or ethyl ester, depending on the supplier. Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) are essential to confirm which ester has been received.

Chemical identity CAS number integrity QC/QA Procurement risk

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate – Validated Application Scenarios Based on Quantitative Evidence


CB1 Cannabinoid Receptor Antagonist Lead Optimization

The azetidine-containing benzophenone scaffold of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate positions it within a patented chemical space of CB1 receptor antagonists/inverse agonists [1]. While no direct CB1 binding data for this specific methyl ester have been published, structurally related azetidine benzophenone derivatives exhibit nanomolar-range Ki values at the human CB1 receptor [2]. The ortho–ortho′ substitution geometry and methyl ester lability profile make this compound suitable for use as a synthetic intermediate or fragment in medicinal chemistry programs exploring structure-activity relationships around the ester moiety and the azetidine–benzophenone linker region. Researchers should verify identity by ¹H NMR prior to biological testing due to CAS number ambiguity [3]. (Note: Class-level inference only; no direct CB1 activity data are available for this exact compound.)

P2X7 Purinergic Receptor Probe Development

Azetidine derivatives have demonstrated functional antagonism at the human P2X7 receptor, as evidenced by the reference compound KHG26792 which suppresses ATP-induced NFAT and MAPK pathway activation in BV-2 microglial cells [1]. Given the shared azetidine pharmacophore, Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a rational candidate for screening in P2X7 receptor antagonist assays (e.g., inhibition of BzATP-induced ethidium uptake in THP-1 cells or calcium flux in 1321N1 cells) [2]. The methyl ester may serve as a metabolic soft spot for generating the corresponding carboxylic acid metabolite in cell-based assays, with the parent compound's low aqueous solubility (<1 mg/mL) requiring DMSO stock preparation [3]. (Note: Class-level inference only; no direct P2X7 activity data are available for this exact compound.)

Control Compound for Azetidine Ring-Strain SAR Studies

The unique ring strain (~26 kcal/mol) and steric profile of the azetidine ring, combined with the ortho–ortho′ benzophenone geometry, make this methyl ester a valuable control or comparator compound when benchmarking pyrrolidine (5-membered) or piperidine (6-membered) ring-expanded analogs in target-binding or functional assays [1]. ¹³C NMR shielding data on analogous N-benzoyl azetidine, pyrrolidine, and piperidine derivatives confirm that ring size directly modulates the electronic environment of the carbonyl and methylene carbons, providing a measurable spectroscopic handle for correlating ring strain with biological activity [2].

Prodrug or Fragment Screening Library Inclusion

The methyl ester group, with its estimated 2- to 4-fold faster alkaline hydrolysis rate relative to the ethyl ester homolog, makes this compound a suitable candidate for fragment-based screening libraries where rapid ester cleavage may be advantageous for intracellular release of the corresponding carboxylic acid [1]. The well-defined melting point (148–152 °C) supports solid-state purity verification by DSC or melting-point apparatus, which is a prerequisite for fragment library quality control [2]. Procurement teams must verify the identity of received material by mass spectrometry (expected [M+H]⁺ m/z 310.14) and ¹H NMR to distinguish it from the co-cataloged ethyl ester [3].

Quote Request

Request a Quote for Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.